

A Comprehensive Technical Guide to 2-Methylpentanal

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Compound of Interest

Compound Name: 2-Methylpentanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-methylpentanal**, a significant chiral aldehyde in organic synthesis and a key building block in the pharmaceutical industry. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its applications in drug development, tailored for a scientific audience.

Core Chemical Identity

2-Methylpentanal is an organic compound and a branched-chain aliphatic aldehyde. It exists as a racemic mixture and as individual (R) and (S) enantiomers, with the stereochemistry playing a crucial role in its biological and chemical properties.

Identifier	Racemic 2-Methylpentanal	(R)-2-Methylpentanal
IUPAC Name	2-Methylpentanal	(2R)-2-methylpentanal
Synonyms	2-Methylvaleraldehyde, α -Methylpentanal	(R)-2-Methylvaleraldehyde
CAS Number	123-15-9	53531-14-9
Molecular Formula	C ₆ H ₁₂ O	C ₆ H ₁₂ O
Molecular Weight	100.16 g/mol	100.16 g/mol
Canonical SMILES	CCCC(C)C=O	CCC--INVALID-LINK--C=O
InChI Key	FTZILAQGHINQQR-UHFFFAOYSA-N	FTZILAQGHINQQR-ZCFIWIBFSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-methylpentanal**. These values are essential for its handling, storage, and application in experimental settings.

Property	Value
Appearance	Colorless liquid
Boiling Point	117-120 °C
Density	0.808 - 0.809 g/mL at 25 °C
Water Solubility	4.2 g/L at 25 °C
Refractive Index (n ₂₀ /D)	1.401
Vapor Density	3.45 (vs air)
Autoignition Temperature	199 °C (390 °F)

Applications in Drug Development

2-Methylpentanal is a versatile intermediate in the synthesis of a range of molecules, including active pharmaceutical ingredients (APIs). Its aldehyde functionality allows for various chemical transformations, making it a valuable precursor in the agrochemical and specialty chemical sectors as well.^[1]

A notable application of **2-methylpentanal** is as a precursor in the synthesis of the commercial tranquilizer, meprobamate.^{[2][3]} Furthermore, its derivatives have been explored for their potential therapeutic properties. For instance, (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-**2-methylpentanal**, synthesized via a Michael addition, has been investigated for its analgesic properties.^[4] The stereospecific nature of (R)-**2-methylpentanal** makes it a critical intermediate for complex molecules where precise stereochemistry is vital for biological activity.^[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylpentanal via Aldol Condensation

A common industrial method for producing **2-methylpentanal** involves the aldol condensation of propanal.^[2] This process initially forms 2-methyl-2-pentenal, which is subsequently hydrogenated to yield **2-methylpentanal**.

Materials:

- Propanal
- Nitrogenous organic base (e.g., pyrrolidine)
- Organic acid
- Hydrogenation catalyst

Procedure:

- **Reaction Setup:** In a reaction vessel, combine propanal with a nitrogenous organic base and an organic acid.

- Aldol Condensation: Stir the mixture to facilitate the aldol condensation reaction, forming 2-methyl-2-pentenal.
- Workup: After the reaction is complete, wash the mixture with water and separate the organic layer containing the 2-methyl-2-pentenal.
- Purification: The crude 2-methyl-2-pentenal can be purified by distillation.
- Hydrogenation: Hydrogenate the purified 2-methyl-2-pentenal using a suitable catalyst to produce **2-methylpentanal**.^[2] For the synthesis of a specific enantiomer, such as (R)-**2-methylpentanal**, an asymmetric hydrogenation with a chiral catalyst is required.^[2]

Protocol 2: Asymmetric Aldol Reaction with 2-Methylpentanal

This protocol describes a proline-catalyzed asymmetric aldol reaction, a benchmark for assessing the performance of chiral aldehydes.

Materials:

- (R)-**2-Methylpentanal** (1.0 mmol)
- Acetone (5.0 mmol)
- (S)-Proline (0.2 mmol, 20 mol%)
- Anhydrous solvent (e.g., DMSO)
- Saturated aqueous NH₄Cl solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel

Procedure:

- To a stirred solution of (R)-**2-methylpentanal** in the anhydrous solvent, add acetone.
- Add (S)-proline to the mixture.
- Stir the reaction mixture vigorously at a controlled temperature (e.g., 4 °C to room temperature) for 24-72 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Analytical Quantification by GC-MS and HPLC-UV

For the quantification of **2-methylpentanal**, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) are common methods. Derivatization is often employed to enhance detection.

GC-MS with PFBHA Derivatization:

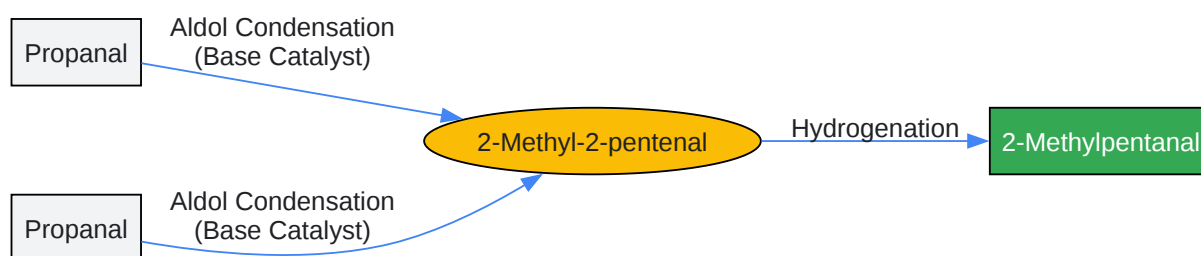
- Derivatization: React the sample containing **2-methylpentanal** with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime.
- Injection: Inject the derivatized sample into the GC-MS system.
- Separation: Use a suitable capillary column to separate the components.
- Detection: The mass spectrometer detects the characteristic ions of the derivatized **2-methylpentanal**.

HPLC-UV with DNPH Derivatization:

- Derivatization: React the sample with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative, which has strong UV absorbance.
- Injection: Inject the derivatized sample into the HPLC system.
- Separation: Use a reverse-phase column (e.g., C18) with a suitable mobile phase to separate the derivative.
- Detection: A UV detector is used to quantify the hydrazone derivative.

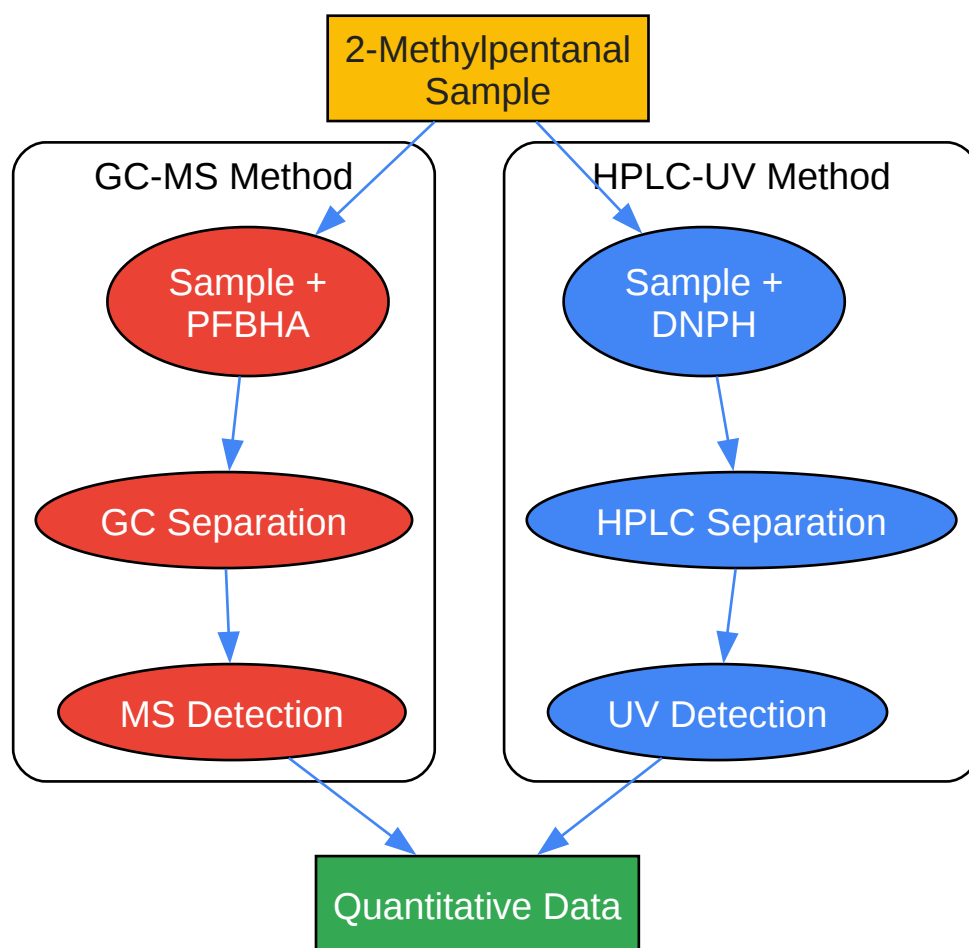
Signaling Pathways and Logical Relationships

The following diagrams, generated using DOT language, illustrate key processes involving **2-methylpentanal**.



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Caption: Synthesis of **2-methylpentanal** via aldol condensation.



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Caption: Analytical workflows for **2-methylpentanal** quantification.

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References

- 1. nbino.com [nbino.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methylpentanal - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
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